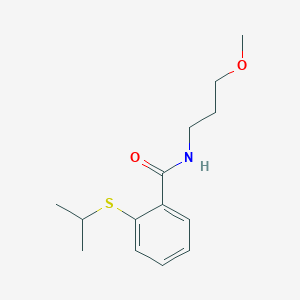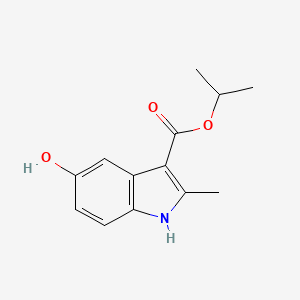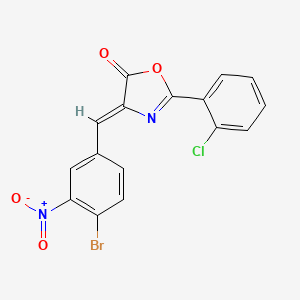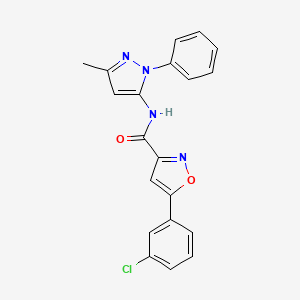
2-(isopropylthio)-N-(3-methoxypropyl)benzamide
Vue d'ensemble
Description
2-(isopropylthio)-N-(3-methoxypropyl)benzamide, also known as BTZ043, is a compound that has gained significant attention in the field of tuberculosis research due to its potent anti-tubercular activity. It belongs to the class of benzothiazinones and has been shown to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for causing tuberculosis.
Mécanisme D'action
2-(isopropylthio)-N-(3-methoxypropyl)benzamide works by inhibiting the enzyme DprE1, which is involved in the biosynthesis of the cell wall of Mycobacterium tuberculosis. This leads to the disruption of the cell wall, ultimately causing the death of the bacterium. The exact mechanism by which 2-(isopropylthio)-N-(3-methoxypropyl)benzamide inhibits DprE1 is still being studied, but it is believed to involve the formation of a covalent bond between 2-(isopropylthio)-N-(3-methoxypropyl)benzamide and the enzyme.
Biochemical and Physiological Effects:
2-(isopropylthio)-N-(3-methoxypropyl)benzamide has been shown to have potent anti-tubercular activity both in vitro and in vivo. It has also been found to have low toxicity in animal models, making it a promising candidate for further development. However, further studies are needed to fully understand the biochemical and physiological effects of 2-(isopropylthio)-N-(3-methoxypropyl)benzamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(isopropylthio)-N-(3-methoxypropyl)benzamide is its potent anti-tubercular activity, which makes it a valuable compound for studying the mechanisms of tuberculosis infection and developing new treatments. However, one of the limitations of 2-(isopropylthio)-N-(3-methoxypropyl)benzamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-(isopropylthio)-N-(3-methoxypropyl)benzamide. One area of focus is the development of new derivatives of 2-(isopropylthio)-N-(3-methoxypropyl)benzamide that have improved solubility and bioavailability. Another area of research is the identification of new targets for benzothiazinones, which could lead to the development of new anti-tubercular drugs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(isopropylthio)-N-(3-methoxypropyl)benzamide, as well as its potential for use in combination therapies.
Applications De Recherche Scientifique
2-(isopropylthio)-N-(3-methoxypropyl)benzamide has been extensively studied for its anti-tubercular activity. It has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the enzyme DprE1, which is essential for the biosynthesis of the cell wall of the bacterium. 2-(isopropylthio)-N-(3-methoxypropyl)benzamide has also been found to be effective against drug-resistant strains of Mycobacterium tuberculosis, making it a potential candidate for the development of new anti-tubercular drugs.
Propriétés
IUPAC Name |
N-(3-methoxypropyl)-2-propan-2-ylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-11(2)18-13-8-5-4-7-12(13)14(16)15-9-6-10-17-3/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATDGZOSEWQUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C(=O)NCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-2-propan-2-ylsulfanylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-({2-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]hydrazino}carbonothioyl)-9H-xanthene-9-carboxamide](/img/structure/B4843297.png)
![N-(2,6-dimethylphenyl)-3-[(1-naphthyloxy)methyl]benzamide](/img/structure/B4843305.png)

![1-ethyl-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4843314.png)
![N-[4-(benzyloxy)phenyl]-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4843317.png)


![N-(4-chloro-2-methylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4843346.png)


![N-(5-chloro-2-methylphenyl)-2-[(cyanomethyl)thio]acetamide](/img/structure/B4843372.png)
![ethyl N-[(3-chloro-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B4843373.png)
![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4843374.png)